molecular formula C18H34N2O4S B13319665 rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13319665
M. Wt: 374.5 g/mol
InChI Key: XMACAKSIEJGCSL-GUMLOOEPSA-N
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Description

rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butylsulfinyl group, a hydroxy group, and an azaspirodecane ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the tert-butylsulfinyl group may produce a thiol .

Scientific Research Applications

rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl (3S,4S)-4-((®-tert-butylsulfinyl)amino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl (S)-4-((®-tert-butylsulfinyl)amino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Comparison: rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C18H34N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-(tert-butylsulfinylamino)-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C18H34N2O4S/c1-16(2,3)24-15(22)20-9-7-18(8-10-20)12-13(21)11-14(18)19-25(23)17(4,5)6/h13-14,19,21H,7-12H2,1-6H3/t13-,14-,25?/m1/s1

InChI Key

XMACAKSIEJGCSL-GUMLOOEPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@@H](C[C@H]2NS(=O)C(C)(C)C)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2NS(=O)C(C)(C)C)O

Origin of Product

United States

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